REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.[H-].[Na+].Cl[C:11]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][N:12]=1>C1COCC1>[Cl:17][C:16]1[C:11]([O:7][CH:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)=[N:12][CH:13]=[CH:14][CH:15]=1 |f:1.2|
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Name
|
|
Quantity
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1.03 g
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Type
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reactant
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Smiles
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O1CCC(CC1)O
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Name
|
|
Quantity
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0.41 g
|
Type
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reactant
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Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
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1 g
|
Type
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reactant
|
Smiles
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ClC1=NC=CC=C1Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction heated at 70° C. for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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CUSTOM
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Details
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quenched with water (50 mL)
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organics were then dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |